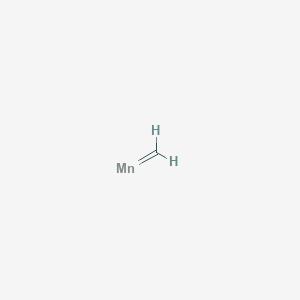

Methylidenemanganese

Description

Structure

2D Structure

Properties

CAS No. |

65127-77-7 |

|---|---|

Molecular Formula |

CH2Mn |

Molecular Weight |

68.965 g/mol |

IUPAC Name |

methylidenemanganese |

InChI |

InChI=1S/CH2.Mn/h1H2; |

InChI Key |

BITWWULHDLTBLY-UHFFFAOYSA-N |

Canonical SMILES |

C=[Mn] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isolation of Terminal Methylidenemanganese Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of terminal methylidenemanganese complexes, with a primary focus on the archetypal compound, cyclopentadienyl(dicarbonyl)this compound(I), [Cp(CO)₂Mn=CH₂]. This class of organometallic compounds is of significant interest due to its reactivity and potential applications in catalysis and organic synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and provides visual representations of the synthetic pathways.

Introduction

Terminal methylidene complexes of manganese are organometallic compounds featuring a manganese-carbon double bond (Mn=CH₂). These complexes are typically transient and highly reactive species. The synthesis and isolation of such compounds require specific techniques, often involving low temperatures and inert atmospheres, to prevent decomposition. The primary synthetic route involves the photochemical generation of a reactive manganese precursor followed by the introduction of a methylene group source.

Synthetic Pathway

The most common and effective method for the synthesis of cyclopentadienyl(dicarbonyl)this compound(I) involves a two-step process. The first step is the photochemical decarbonylation of the stable precursor, cyclopentadienylmanganese tricarbonyl [CpMn(CO)₃], to generate a highly reactive 16-electron intermediate, [Cp(CO)₂Mn(THF)], in a coordinating solvent like tetrahydrofuran (THF). The second step is the reaction of this intermediate with a source of the methylene group, typically diazomethane (CH₂N₂), at low temperatures.

Caption: Synthetic route to [Cp(CO)₂Mn=CH₂].

Experimental Protocols

Caution: Diazomethane is a toxic and potentially explosive gas. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield. The use of glassware with ground glass joints should be avoided.

Preparation of the Precursor Solution: [Cp(CO)₂Mn(THF)]

This protocol describes the in-situ generation of the THF-stabilized manganese dicarbonyl fragment.

Workflow:

Caption: Workflow for the preparation of the [Cp(CO)₂Mn(THF)] precursor.

Methodology:

-

In a photolysis reactor equipped with a cooling jacket and a nitrogen inlet, dissolve cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃, in anhydrous tetrahydrofuran (THF).

-

Purge the solution with dry, oxygen-free nitrogen for at least 30 minutes.

-

Cool the solution to -20 °C using a cryostat.

-

Irradiate the solution with a high-pressure mercury vapor lamp while maintaining the temperature at -20 °C.

-

Monitor the progress of the reaction by periodically taking aliquots and analyzing them by infrared spectroscopy. The reaction is complete when the characteristic CO stretching bands of the starting material have disappeared and are replaced by the bands corresponding to the dicarbonyl species.

Synthesis of [Cp(CO)₂Mn=CH₂]

This protocol details the reaction of the photochemically generated precursor with diazomethane.

Methodology:

-

Prepare an ethereal solution of diazomethane from a suitable precursor, such as Diazald®, following established safety procedures. The concentration of the diazomethane solution should be determined by titration prior to use.

-

Cool the freshly prepared solution of [Cp(CO)₂Mn(THF)] from step 3.1 to -100 °C in a liquid nitrogen/ethanol bath.

-

Slowly add a stoichiometric amount of the cold ethereal diazomethane solution to the vigorously stirred manganese complex solution.

-

Vigorous evolution of dinitrogen gas (N₂) is observed.

-

Allow the reaction mixture to stir at -100 °C for an additional 30 minutes after the addition is complete.

Isolation and Purification

The terminal this compound complex is thermally unstable and requires low-temperature techniques for its isolation.

Workflow:

Caption: Low-temperature isolation and purification workflow.

Methodology:

-

Remove the solvent from the reaction mixture under high vacuum at a temperature not exceeding -80 °C.

-

Extract the resulting residue with pre-cooled pentane at -80 °C.

-

Filter the pentane solution through a pre-cooled filter cannula to remove any insoluble byproducts.

-

Slowly cool the filtrate to -110 °C to induce crystallization of the product.

-

Isolate the pale-yellow crystals of [Cp(CO)₂Mn=CH₂] by decanting the supernatant liquid at low temperature.

-

Dry the crystals under high vacuum at -80 °C.

Characterization Data

The synthesized complex should be characterized by various spectroscopic methods at low temperatures.

Table 1: Spectroscopic Data for [Cp(CO)₂Mn=CH₂]

| Spectroscopic Technique | Solvent/Matrix | Characteristic Signals |

| ¹H NMR | Toluene-d₈ | δ (ppm): ~13.5 (s, 2H, Mn=CH₂), ~4.7 (s, 5H, C₅H₅) |

| ¹³C NMR | Toluene-d₈ | δ (ppm): ~280 (Mn=CH₂), ~230 (CO), ~85 (C₅H₅) |

| IR Spectroscopy | Pentane | ν(CO) (cm⁻¹): ~1980 (s), ~1915 (s) |

Stability and Handling

The terminal this compound complex, [Cp(CO)₂Mn=CH₂], is a thermally sensitive compound. It should be stored at or below -80 °C under an inert atmosphere of nitrogen or argon. Solutions of the complex are also unstable at room temperature and should be handled at low temperatures at all times. Decomposition is often observed upon warming, leading to the formation of ethylene and other manganese-containing products.

This guide provides a foundational understanding and practical protocols for the synthesis and isolation of terminal this compound complexes. Researchers should adapt these methodologies with appropriate safety precautions and analytical techniques for their specific research needs.

Theoretical Insights into the Stability of Manganese-Carbon Double Bonds: A Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical prediction of stability for manganese-carbon double bonds, a key feature in a variety of organometallic complexes. While the simplest representative, methylidenemanganese (CH2=Mn), remains theoretically underexplored in isolation, this document synthesizes current computational and spectroscopic data on more complex manganese carbene and alkylidene species. By examining the electronic structure, thermodynamic parameters, and the influence of ligand environments, we offer a framework for understanding and predicting the stability of these crucial chemical entities. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development by providing a consolidated overview of the theoretical underpinnings of manganese-carbon bond stability, methodologies for its prediction, and relevant experimental data for validation.

Introduction

Manganese, as an earth-abundant and low-toxicity transition metal, is increasingly utilized in the development of novel catalysts and therapeutic agents. Central to many of these applications is the formation and stability of manganese-carbon bonds, including the relatively reactive manganese-carbon double bond (Mn=C). A fundamental understanding of the factors governing the stability of this bond is paramount for the rational design of new catalysts and metallodrugs with desired reactivity and efficacy.

This guide focuses on the theoretical prediction of the stability of the manganese-carbon double bond, with a particular emphasis on this compound (CH2=Mn) as a model system. Although direct experimental or comprehensive theoretical data for the isolated CH2=Mn molecule is scarce in the current literature, valuable insights can be gleaned from computational studies on more complex manganese carbene and alkylidene complexes. These studies provide a foundation for predicting the thermodynamic and kinetic stability of the Mn=C bond.

Theoretical Prediction of Stability: A Methodological Workflow

The theoretical prediction of the stability of a manganese-carbene complex involves a multi-step computational workflow. This process typically begins with the construction of a molecular model and culminates in the calculation of various thermodynamic and electronic parameters that describe the strength and nature of the manganese-carbon double bond.

The Electronic Architecture of the Manganese-Methylene Bond: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic structure of the manganese-methylene (Mn=CH₂) bond, a critical moiety in various catalytic and synthetic processes. The information is tailored for researchers, scientists, and drug development professionals, offering in-depth data, experimental context, and theoretical frameworks.

Core Quantitative Data

The inherent reactivity of the terminal manganese-methylene complex makes its isolation and crystallographic characterization challenging. Therefore, to provide precise and experimentally validated data, this guide focuses on a closely related and well-characterized analogue: a terminal manganese-benzylidene complex, which serves as an excellent model for understanding the fundamental properties of the Mn=C double bond. The following tables summarize key experimental and computational data for a representative manganese-alkylidene complex.

| Parameter | Value | Method | Reference |

| Geometric Parameters | |||

| Mn=C Bond Length | 2.073(3) Å | Single-Crystal X-ray Diffraction | |

| Mn-C-C Angle | 171.01(2)° | Single-Crystal X-ray Diffraction | |

| Spectroscopic Data | |||

| 1H NMR (M=CHR) | 5 to 15 ppm (typical range) | NMR Spectroscopy | |

| 13C NMR (M=CHR) | 220 to 260 ppm (typical range) | NMR Spectroscopy | |

| IR ν(C-H) of α-proton | ~2600 cm⁻¹ (typical) | Infrared Spectroscopy | |

| Thermochemical Data | |||

| Mn⁺-CH₂ Bond Dissociation Energy | 101 ± 3 kcal/mol | Guided Ion Beam Mass Spectrometry |

Note: Due to the scarcity of data for a simple Mn=CH₂ complex, some values are typical ranges for alkylidene complexes.

Bonding and Electronic Structure: A Theoretical Perspective

The manganese-methylene bond is best described as a polar covalent double bond, exhibiting characteristics of both Schrock-type and Fischer-type carbenes.

Molecular Orbital (MO) Analysis: The bonding in a simplified model complex, such as Cp(CO)₂Mn=CH₂, involves a σ-bond and a π-bond. The σ-bond arises from the overlap of a manganese d-orbital (or a hybrid orbital) with a sp²-hybridized orbital on the methylene carbon. The π-bond is formed by the interaction of a manganese d-orbital with the p-orbital on the methylene carbon. The relative energies of the manganese d-orbitals and the methylene fragment orbitals determine the degree of back-bonding from the metal to the carbene, which influences the electrophilicity or nucleophilicity of the carbene carbon.

Figure 1: Simplified MO diagram for Mn=CH₂ bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more localized picture of the bonding. It partitions the electron density into localized bonds and lone pairs. For a manganese-methylene bond, NBO analysis would quantify the hybridization of the manganese and carbon orbitals contributing to the σ- and π-bonds and reveal the extent of charge transfer between the metal and the methylene fragment. This analysis helps in understanding the polarity of the bond and the reactivity of the complex.

Experimental Methodologies

The characterization of manganese-methylene and related alkylidene complexes involves a combination of synthetic, spectroscopic, and structural techniques.

Synthesis of a Representative Manganese-Alkylidene Complex

The synthesis of a manganese-alkylidene complex can be achieved through various routes. One common method involves the reaction of a manganese precursor with a diazoalkane. The following is a generalized protocol for the synthesis of a Cp(CO)₂Mn=CHR type complex.

Figure 2: General synthetic workflow for a Mn-alkylidene.

Detailed Protocol:

-

A solution of the manganese precursor, such as Cp(CO)₂Mn(THF), is prepared in an inert solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature, typically -78 °C.

-

A solution of the diazoalkane (N₂CHR) in the same solvent is added dropwise to the manganese complex solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.

-

The solvent is removed under vacuum.

-

The resulting crude product is purified by column chromatography on silica gel or alumina at low temperature, followed by recrystallization from an appropriate solvent system to yield the pure manganese-alkylidene complex.

Structural and Spectroscopic Characterization

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, providing precise bond lengths and angles. Crystals are grown from a concentrated solution of the purified complex and analyzed using a diffractometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for characterizing the complex in solution. The chemical shifts of the protons and carbon of the methylene group are highly diagnostic of the electronic environment of the Mn=C bond.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The stretching frequency of the Mn=C bond, although often weak, and the C-H stretching frequencies of the methylene group can provide insights into the bond strength and electronic structure.

Computational Approaches

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of manganese-methylene complexes.

Figure 3: Typical DFT workflow for Mn=CH₂ analysis.

Typical Computational Protocol:

-

Model Building: A model of the manganese-methylene complex is constructed.

-

Choice of Method: A suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-311G(d,p) for main group elements and a larger basis set with effective core potentials for manganese) are selected.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

-

Electronic Structure Analysis: Molecular orbital and Natural Bond Orbital (NBO) analyses are performed on the optimized geometry to gain a detailed understanding of the bonding, charge distribution, and orbital interactions.

-

Bond Dissociation Energy Calculation: The bond dissociation energy can be calculated by computing the energies of the complex and its fragments (the manganese-containing fragment and the methylene radical).

Conclusion

The electronic structure of the manganese-methylene bond is a complex interplay of σ-donation, π-back-bonding, and the electronic properties of the ancillary ligands. While the parent Mn=CH₂ remains a challenging synthetic target, detailed studies on closely related, well-characterized manganese-alkylidene complexes provide invaluable insights into the fundamental nature of this important functional group. The combination of advanced spectroscopic techniques and high-level computational methods continues to deepen our understanding, paving the way for the rational design of new catalysts and synthetic reagents.

In Situ Generation and Trapping of Methylidenemanganese: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transient methylidenemanganese moiety, [Mn=CH₂], represents a significant, yet largely unexplored, reactive intermediate in organometallic chemistry. Its potential as a C1 building block in organic synthesis, particularly in cyclopropanation and C-H activation reactions, is considerable. This technical guide provides a comprehensive overview of the theoretical underpinnings and proposed experimental approaches for the in situ generation and subsequent trapping of this compound. Due to the highly reactive and transient nature of this species, this document focuses on plausible generation pathways derived from fundamental organometallic principles and analogies with well-established chemistry of other transition metals. Detailed, albeit prospective, experimental protocols are provided to guide researchers in this emergent area.

Introduction: The Rationale for Exploring this compound

Methylidene complexes of transition metals are pivotal intermediates in a variety of catalytic processes, most notably olefin metathesis. While ruthenium, molybdenum, and tungsten-based systems have been extensively studied, the exploration of first-row transition metals like manganese for such reactivity is in its infancy. Theoretical studies suggest that manganese-based olefin metathesis could be challenging, with a tendency towards cyclopropanation over metathesis. This very propensity, however, makes the controlled generation of this compound a desirable goal for applications in the synthesis of complex organic molecules, including pharmaceuticals. The development of methodologies to harness this transient species could unlock novel and efficient synthetic transformations.

Proposed Methodologies for the In Situ Generation of this compound

The generation of a terminal this compound complex is predicted to be challenging due to the high reactivity of the Mn=C bond. The following sections outline several plausible, yet to be experimentally validated, approaches for its transient formation.

α-Hydrogen Abstraction from a Methylmanganese Precursor

Alpha-hydrogen abstraction is a classic method for the formation of alkylidene complexes. This approach involves the deprotonation of a methyl group attached to the manganese center by a strong, non-nucleophilic base. The choice of ancillary ligands on the manganese precursor is critical to enhance the acidity of the α-protons and to provide kinetic stability to the resulting methylidene.

-

Precursor Synthesis: Synthesize a suitable methylmanganese precursor, such as (η⁵-C₅H₅)Mn(CO)₂(CH₃) or a related complex with electron-withdrawing ancillary ligands.

-

Reaction Setup: In a rigorously inert atmosphere (glovebox or Schlenk line), dissolve the methylmanganese precursor (1 equivalent) in a non-coordinating, anhydrous solvent (e.g., toluene or hexane) at low temperature (-78 °C).

-

Base Addition: Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents), to the cooled precursor solution.

-

In Situ Trapping: Immediately introduce a suitable trapping agent (see Section 3) to the reaction mixture while maintaining the low temperature.

-

Analysis: After allowing the reaction to proceed for a designated time, quench the reaction and analyze the products by GC-MS, NMR spectroscopy, and other relevant techniques to identify the trapped products.

Thermal or Photochemical Decomposition of a Dimethylmanganese Precursor

The controlled decomposition of a dimethylmanganese complex could potentially lead to the formation of a this compound species and methane via an α-hydrogen abstraction pathway between the two methyl groups. This approach may require careful control of temperature or photochemical conditions to favor the desired pathway over other decomposition routes.

-

Precursor Synthesis: Synthesize a dimethylmanganese complex, for example, L₂Mn(CH₃)₂ where L is a suitable stabilizing ligand.

-

Reaction Setup: Dissolve the dimethylmanganese precursor in an inert solvent in a vessel suitable for thermolysis or photolysis. Include a trapping agent in the initial reaction mixture.

-

Decomposition:

-

Thermal: Slowly heat the solution to a temperature determined by thermal analysis (e.g., TGA/DSC) of the precursor to be the onset of decomposition.

-

Photochemical: Irradiate the solution with a suitable wavelength of light (e.g., using a medium-pressure mercury lamp) at a controlled, low temperature.

-

-

Analysis: Monitor the reaction for the formation of methane (by GC-TCD) and the trapped organic products (by GC-MS and NMR).

From a Manganese Dihalo Complex and a Methylene Transfer Reagent

Analogy with the Tebbe reagent and related titanium chemistry suggests that a manganese dihalide could react with a methylene transfer reagent, such as the ylide Ph₃P=CH₂, to generate a transient this compound species.

-

Reagent Preparation: Prepare a solution of a manganese(II) halide, such as MnCl₂, and a suitable ligand in an anhydrous solvent like THF. Separately, prepare the phosphorus ylide by deprotonating methyltriphenylphosphonium bromide with a strong base like n-butyllithium.

-

Reaction: At low temperature (-78 °C), add the ylide solution to the manganese complex solution.

-

In Situ Trapping and Analysis: Introduce a trapping agent and analyze the products as described in the previous protocols.

Trapping of the Transient this compound Species

The definitive proof of the formation of a transient this compound species will rely on its successful trapping with various reagents. The expected products of these trapping reactions are outlined below.

Cyclopropanation of Alkenes

The reaction of a methylidene complex with an alkene is expected to yield a cyclopropane. This is a key reaction for identifying the formation of the [Mn=CH₂] species.

-

With Electron-Deficient Alkenes: Trapping with olefins like methyl acrylate would be expected to yield methyl cyclopropanecarboxylate.

-

With Electron-Rich Alkenes: Trapping with enamines or vinyl ethers would provide access to donor-acceptor cyclopropanes.

Reaction with Ketones (Olefinating)

Analogy with the Wittig reaction suggests that a transient this compound could react with a ketone to produce a terminal alkene.

C-H Activation/Insertion

Highly reactive methylidene complexes can potentially insert into C-H bonds. While challenging to control, the observation of products from such a reaction would be strong evidence for the formation of the intermediate.

Quantitative Data and Spectroscopic Signatures

As the direct isolation and characterization of this compound have not been reported, quantitative data is speculative. The following table summarizes expected spectroscopic data based on analogies with known manganese-alkyl and other transition metal-methylidene complexes.

| Data Type | Expected Observation for [LₙMn=CH₂] | Notes |

| ¹H NMR | Highly deshielded singlet for the =CH₂ protons (δ > 10 ppm). | The exact chemical shift will be highly dependent on the ancillary ligands. |

| ¹³C NMR | Deshielded signal for the =CH₂ carbon (δ > 200 ppm). | |

| IR Spectroscopy | ν(Mn=C) stretch in the range of 900-1100 cm⁻¹. | This will be a key vibrational mode to identify if matrix isolation studies are performed. |

| DFT Calculations | Calculated Mn=C bond lengths are expected to be in the range of 1.7-1.8 Å. | DFT can also provide insights into the thermodynamics of the generation pathways. |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed pathways for the generation and trapping of this compound.

Caption: Proposed pathways for the generation and trapping of this compound.

Conclusion and Future Outlook

The in situ generation and trapping of this compound represents a frontier in organometallic chemistry. While direct experimental evidence remains elusive, the theoretical framework and analogies to other systems provide a solid foundation for future research. The successful development of methods to harness this reactive intermediate will likely lead to novel synthetic methodologies with applications in catalysis and the synthesis of complex organic molecules. This guide aims to provide the necessary conceptual tools and starting points for researchers to venture into this exciting and potentially rewarding area of chemical synthesis.

The Elusive Quest for Low-Valent Methylidenemanganese: A Technical Whitepaper on Synthetic Challenges and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of low-valent transition metal methylidene complexes (M=CH₂) is a cornerstone of modern organometallic chemistry, with profound implications for catalysis and organic synthesis. While significant progress has been made with various metals, the isolation and characterization of low-valent methylidenemanganese complexes remain a formidable challenge. This technical guide provides an in-depth analysis of the core difficulties hampering their synthesis. Drawing on theoretical studies and established principles of organometallic chemistry, we explore potential synthetic pathways, outline the inherent instabilities, and propose future research directions. This document is intended to serve as a foundational resource for researchers navigating this challenging but potentially rewarding frontier of manganese chemistry.

Introduction: The Significance of Methylidene Complexes

Methylidene complexes, featuring a metal-carbon double bond, are key intermediates in a multitude of catalytic processes, most notably olefin metathesis. The ability to harness the reactivity of a Mn=CH₂ moiety could unlock novel, cost-effective, and sustainable catalytic transformations, given the high abundance and low toxicity of manganese. However, the synthesis of such species is far from trivial, presenting a series of electronic and steric hurdles that have, to date, precluded their isolation.

Core Synthetic Challenges

The primary obstacles in the synthesis of low-valent this compound complexes are rooted in the electronic properties of 3d metals and the inherent reactivity of the target moiety.

Metal-Carbene Bond Instability

Theoretical studies indicate that the metal-carbene bond (M=CR₂) in 3d metal systems tends to be weaker than in their 4d and 5d counterparts.[1] This inherent weakness makes the methylidene ligand susceptible to undesired side reactions, such as cyclopropanation in the presence of olefins, rather than the desired metathesis pathway.

Complexity of Spin States

First-row transition metals like manganese can access a wide range of spin states that are often close in energy.[1] This complicates the targeted synthesis of a specific electronic configuration that would favor a stable Mn=CH₂ bond. Computational studies suggest that while a singlet ground state is desirable for a stable methylidene complex, triplet states are often energetically accessible, potentially leading to different and undesired reactivity patterns, including radical reactions.[1]

Competing Reaction Pathways

The generation of a highly reactive, coordinatively unsaturated manganese center, a prerequisite for forming a methylidene, can also open the door to various decomposition or rearrangement pathways. These can include ligand scrambling, dimerization, or reaction with the solvent.

Potential Synthetic Strategies and Their Pitfalls

While no successful synthesis of a stable, low-valent this compound complex has been reported, several potential strategies can be envisaged based on established organometallic reactions. The most plausible route involves the α-hydride abstraction from a manganese methyl complex.

α-Hydride Abstraction from Methylmanganese Precursors

The synthesis of a methylidene ligand (CH₂) from a methyl group (CH₃) is conceptually a straightforward oxidation. In organometallic chemistry, this is often achieved via α-hydride abstraction, where a hydrogen atom on the carbon adjacent to the metal is removed. This process, however, requires a delicate balance of electronic and steric factors.

A potential workflow for the synthesis of a this compound complex via α-hydride abstraction is depicted below. This pathway begins with a suitable low-valent manganese precursor, which is then methylated. The resulting methylmanganese complex would then be subjected to conditions designed to induce α-hydride abstraction.

A crucial first step in this proposed synthesis is the preparation of a suitable methylmanganese precursor. An example of a related compound is the dimeric methyl manganese(II) complex, [LMn(μ-Me)]₂, which has been successfully synthesized and characterized.[2]

Experimental Protocol: Synthesis of a Dimeric Methylmanganese(II) Complex

The following protocol for the synthesis of [LMn(μ-Me)]₂ (where L is a cyclopentadienyl-phosphine ligand) is adapted from the literature and serves as an example of the synthesis of a relevant precursor.[2]

Materials:

-

[LMn(μ-Cl)]₂

-

Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)

-

Anhydrous solvents (e.g., diethyl ether, toluene)

-

Schlenk line and inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve [LMn(μ-Cl)]₂ in an appropriate anhydrous solvent in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of the methylating agent (e.g., MeLi solution) to the stirred manganese complex solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., NMR spectroscopy).

-

Upon completion, remove the solvent under vacuum.

-

The crude product can be purified by crystallization from a suitable solvent system.

Note: This protocol is for a related precursor and not for a this compound complex. The subsequent α-hydride abstraction step to form the methylidene remains a significant, un-resolved challenge.

The mechanism of α-hydride abstraction itself can proceed through a four-center transition state.[3] For this to be successful, the manganese center must have an available orbital to accept the hydride, and the ligands must be sterically accommodating to allow for the necessary geometry of the transition state.

Quantitative Data from Theoretical Studies

While experimental data on low-valent this compound complexes is unavailable, computational studies provide valuable insights into their properties. A comparison of the Wiberg bond orders for hypothetical iron and manganese methylidene complexes reveals a more pronounced double bond character in the manganese system (1.91 for Mn vs. 1.70 for Fe).[1] This suggests that if a stable complex could be formed, the Mn=CH₂ bond would be quite strong.

Table 1: Calculated Properties of Hypothetical Methylidene Complexes

| Property | Fe Complex | Mn Complex | Reference |

| Wiberg Bond Order (M=CH₂) | 1.70 | 1.91 | [1] |

| Bond Order (EDA) | 2.11 | 2.19 | [1] |

Data from theoretical calculations.

Future Outlook and Recommendations

The synthesis of low-valent this compound complexes remains a significant but attractive challenge. Future research efforts should focus on the following areas:

-

Ligand Design: The development of sterically demanding and electronically tunable ligands is crucial to stabilize the low-valent manganese center and the reactive methylidene moiety. Pincer-type ligands or bidentate systems with additional CO ligands may offer the necessary stability.[1]

-

Precursor Synthesis: Further exploration of the synthesis and reactivity of low-valent manganese alkyl complexes is necessary to identify suitable precursors for α-hydride abstraction.

-

Advanced Spectroscopic Techniques: The transient nature of any potential this compound intermediates will likely require advanced spectroscopic techniques for their detection and characterization, such as in situ NMR or matrix isolation studies.

Conclusion

The synthesis of low-valent this compound complexes represents a major unsolved problem in organometallic chemistry. The challenges are significant, stemming from the inherent electronic properties of manganese and the high reactivity of the target species. However, the potential rewards in terms of developing new catalytic applications with an earth-abundant metal are substantial. By focusing on rational ligand design and the careful choice of synthetic precursors, the research community may yet succeed in isolating and harnessing the reactivity of these elusive molecules. This whitepaper has outlined the key challenges and potential avenues for exploration, providing a roadmap for future investigations in this exciting field.

References

- 1. Is Mn(I) More Promising Than Fe(II)—A Comparison of Mn vs Fe Complexes for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of manganese(ii) complexes supported by cyclopentadienyl-phosphine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Organometallic HyperTextBook: Alpha-Hydride Elimination and Abstraction [ilpi.com]

Characterization of Transient Manganese-Methylene (Mn=CH2) Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient manganese-methylene (Mn=CH2) species is a key hypothesized intermediate in a variety of catalytic reactions, including C-H activation and olefin metathesis. Its high reactivity and short lifetime pose significant challenges to its direct observation and characterization. This technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies that can be employed to detect, identify, and characterize this elusive species. Detailed experimental protocols for matrix isolation spectroscopy, transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry are presented. Furthermore, this guide outlines computational approaches to predict the spectroscopic properties of Mn=CH2, aiding in the interpretation of experimental data. The information is intended to equip researchers in organometallic chemistry, catalysis, and drug development with the necessary tools to investigate the role of transient manganese-carbene complexes in chemical transformations.

Introduction

Manganese, being an earth-abundant and low-toxicity metal, has garnered significant interest as a sustainable catalyst. In many manganese-catalyzed reactions, the formation of highly reactive intermediates is proposed to be the key to their catalytic prowess. Among these, the manganese-methylene (Mn=CH2) species, a simple yet fundamental manganese-carbene complex, is postulated to be a central player. Understanding the electronic structure, bonding, and reactivity of this transient species is crucial for the rational design of more efficient and selective manganese-based catalysts.

This guide provides a detailed roadmap for the comprehensive characterization of the transient Mn=CH2 species, leveraging a multi-technique approach that combines advanced spectroscopic methods with theoretical calculations.

Experimental Methodologies for Characterization

The fleeting nature of the Mn=CH2 species necessitates the use of specialized techniques that can either trap the intermediate for prolonged study or probe its properties on extremely short timescales.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for trapping and studying highly reactive species.[1][2] The transient Mn=CH2 can be generated in situ and co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface.[1] This effectively isolates individual Mn=CH2 molecules, preventing their decomposition and allowing for their spectroscopic characterization, primarily through infrared (IR) spectroscopy.[3]

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

-

Precursor Selection and Preparation: A suitable precursor for the generation of Mn=CH2 is required. A potential candidate is a manganese complex that can photolytically or thermally eliminate a small, stable molecule to yield the desired species. For example, a manganese-diazomethane complex or a manganese-ethyl complex could be synthesized and purified under inert conditions.

-

Matrix Gas Deposition: The precursor is mixed with a large excess of a noble gas (e.g., Ar, ratio > 1000:1) in the gas phase.[4]

-

Cryogenic Trapping: The gas mixture is slowly deposited onto a cold (typically 4-20 K) CsI or KBr window within a high-vacuum cryostat.[4]

-

In Situ Generation of Mn=CH2: The trapped precursor is subjected to in situ photolysis using a UV lamp (e.g., a high-pressure mercury lamp with appropriate filters) or pyrolysis to generate the Mn=CH2 species.[1]

-

FTIR Spectroscopy: The infrared spectrum of the matrix is recorded before and after generation of the species. The appearance of new vibrational bands can be attributed to the transient Mn=CH2.[3] Isotopic labeling (e.g., using ¹³CH₂ or CD₂) can be employed to confirm the vibrational assignments.

Figure 1: Experimental workflow for the characterization of Mn=CH2 using matrix isolation IR spectroscopy.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique that allows for the detection and characterization of short-lived excited states and reaction intermediates with femtosecond to microsecond time resolution.[5][6] A "pump" laser pulse initiates the formation of Mn=CH2 from a precursor, and a delayed "probe" pulse monitors the changes in the absorption spectrum as a function of time.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

-

Sample Preparation: A solution of a suitable manganese precursor in an inert solvent is prepared in a cuvette. The concentration should be adjusted to have a sufficient optical density at the pump wavelength.

-

Pump-Probe Setup: A femtosecond laser system is used to generate both the pump and probe pulses. The pump pulse is tuned to an absorption band of the precursor to initiate the reaction. The probe is typically a white-light continuum pulse to monitor a broad spectral range.[6]

-

Data Acquisition: The sample is excited with the pump pulse, and the absorption of the probe pulse is measured at various time delays. The difference in absorbance before and after the pump pulse (ΔA) is recorded as a function of wavelength and time delay.[5]

-

Kinetic Analysis: The decay of the transient absorption signal provides information about the lifetime of the Mn=CH2 species and its subsequent reactions. Global analysis of the time-resolved spectral data can help to identify different transient species and their interconversions.[7]

Figure 2: Workflow for transient absorption spectroscopy experiments to characterize Mn=CH2.

Electron Paramagnetic Resonance (EPR) Spectroscopy

If the Mn=CH2 species possesses unpaired electrons (i.e., it is a radical or has a metal center with a non-zero spin state), Electron Paramagnetic Resonance (EPR) spectroscopy can be a powerful tool for its characterization.[8] Time-resolved EPR techniques can be used to study transient radical species.[9]

Experimental Protocol: Time-Resolved EPR Spectroscopy

-

Sample Preparation: A solution or frozen glass of the precursor is placed in an EPR tube.

-

In Situ Generation: The Mn=CH2 species is generated in the EPR cavity by photolysis, often using a pulsed laser.[9]

-

EPR Spectrum Acquisition: The EPR spectrum is recorded immediately after the laser pulse. The g-value and hyperfine coupling constants can provide information about the electronic structure and the environment of the unpaired electron(s).[10]

-

Simulation: The experimental EPR spectrum is simulated to extract accurate spectroscopic parameters.

Figure 3: Logical workflow for the characterization of a paramagnetic Mn=CH2 species using time-resolved EPR spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) can be used to identify the mass of the transient Mn=CH2 species, confirming its elemental composition.[11] Techniques such as electrospray ionization (ESI-MS) can be coupled with in-situ reaction monitoring to detect reactive intermediates.[12][13]

Experimental Protocol: In-Situ Reaction Monitoring by Mass Spectrometry

-

Reaction Setup: A reaction designed to generate Mn=CH2 is set up in a syringe pump or flow reactor that is directly coupled to the inlet of a mass spectrometer.

-

Ionization: The reaction mixture is continuously introduced into the mass spectrometer, and the molecules are ionized using a soft ionization technique like ESI to minimize fragmentation.[14]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The detection of an ion corresponding to the mass of [Mn=CH2]⁺ or an adduct thereof would provide strong evidence for its formation.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) experiments can be performed on the parent ion to study its fragmentation pattern, which can provide further structural information.[13]

Computational Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the spectroscopic properties of transient species and for aiding in the interpretation of experimental data.[15]

Computational Methodology

-

Geometry Optimization: The molecular structure of the Mn=CH2 species is optimized to find its lowest energy geometry. Different spin states should be considered.

-

Frequency Calculations: Vibrational frequencies and IR intensities are calculated to predict the infrared spectrum. These calculated frequencies can be compared with experimental data from matrix isolation studies.[16]

-

Electronic Excitation Calculations: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, which can be compared with transient absorption data.

-

EPR Parameter Calculations: For paramagnetic species, EPR parameters such as g-tensors and hyperfine coupling constants can be calculated to aid in the interpretation of experimental EPR spectra.

Predicted and Hypothetical Quantitative Data

Table 1: Predicted Vibrational Frequencies for Mn=CH2 (DFT, B3LYP/def2-TZVP)

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

| ν(C-H) symmetric | Symmetric C-H stretch | ~2950 | Moderate |

| ν(C-H) asymmetric | Asymmetric C-H stretch | ~3050 | Strong |

| δ(CH₂) scissoring | CH₂ bending | ~1400 | Weak |

| ν(Mn=C) | Mn=C stretch | ~950-1050 | Strong |

| ρ(CH₂) rocking | CH₂ rocking | ~750 | Moderate |

| ω(CH₂) wagging | CH₂ wagging | ~600 | Weak |

Table 2: Predicted Electronic Transitions for Mn=CH2 (TD-DFT)

| Transition | Description | Predicted Wavelength (nm) | Oscillator Strength |

| HOMO → LUMO | d-π* | ~450-550 | Moderate |

| d → d | Ligand field | ~600-700 | Weak |

Table 3: Predicted EPR Parameters for a Hypothetical Doublet Spin State of [Mn=CH2]⁺

| Parameter | Description | Predicted Value |

| g-tensor (g_iso) | Isotropic g-value | ~2.00 |

| A(⁵⁵Mn) | Hyperfine coupling to Manganese | ~50-100 G |

| A(¹H) | Hyperfine coupling to Protons | ~10-20 G |

Signaling Pathways and Logical Relationships

The characterization of Mn=CH2 is part of a larger effort to understand its role in catalytic cycles. The following diagram illustrates a simplified logical relationship in a hypothetical catalytic process involving a Mn=CH2 intermediate.

Figure 4: A simplified logical diagram of a catalytic cycle involving a transient Mn=CH2 intermediate.

Conclusion

The direct characterization of the transient Mn=CH2 species is a formidable challenge that requires a combination of sophisticated experimental techniques and high-level computational methods. This guide has outlined a multi-pronged approach, providing detailed protocols for matrix isolation spectroscopy, transient absorption spectroscopy, EPR spectroscopy, and mass spectrometry. The presented hypothetical data and workflows serve as a starting point for researchers venturing into this exciting and challenging area of organometallic chemistry. A thorough understanding of the properties and reactivity of Mn=CH2 will undoubtedly pave the way for the development of novel and more efficient manganese-based catalysts for a wide range of chemical transformations, with potential applications in drug development and other fields.

References

- 1. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

- 2. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]

- 3. Matrix Isolation [info.ifpan.edu.pl]

- 4. Matrix isolation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]

- 9. Transient radical pairs studied by time-resolved EPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositorio.usp.br [repositorio.usp.br]

- 11. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Understanding Reactive Organometallic Complexes through Mass Spectrometry | Radboud University Press [books.radbouduniversitypress.nl]

- 13. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]

- 14. web.uvic.ca [web.uvic.ca]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers | MDPI [mdpi.com]

- 17. IR spectroscopic characterization of 3d transition metal carbene cations, FeCH2+ and CoCH2+: periodic trends and a challenge for DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

The Elusive Manganese Schrock-Type Carbene: A Technical Exploration of its Apparent Non-Existence

A deep-dive into the electronic and steric factors that challenge the synthesis and stability of high-valent manganese alkylidenes, providing a valuable resource for researchers in organometallic chemistry and drug development.

To date, the synthesis and isolation of a stable manganese Schrock-type carbene remains an unachieved goal in organometallic chemistry. Despite the rich and varied chemistry of both manganese and carbene ligands, the specific combination required to form a classical, nucleophilic Schrock-type alkylidene complex with a high-valent manganese center has yet to be reported in peer-reviewed literature. This in-depth technical guide explores the fundamental electronic and steric reasons behind the apparent non-existence of these intriguing chemical entities.

Defining the Landscape: Fischer vs. Schrock Carbenes

Transition metal carbene complexes are broadly categorized into two main classes: Fischer carbenes and Schrock carbenes. Understanding their distinct electronic structures is crucial to appreciating why manganese appears to disfavor the latter.

-

Fischer Carbenes: These complexes typically feature a low-valent, late transition metal center. The carbene carbon is electrophilic due to significant π-backbonding from the metal to the carbene's p-orbital, which is often stabilized by a heteroatom substituent on the carbene.

-

Schrock Carbenes: In contrast, Schrock carbenes, also known as alkylidenes, involve a high-valent, early transition metal. The metal-carbon bond is best described as a true double bond, leading to a nucleophilic carbene carbon.[1]

The Manganese Conundrum: Electronic and Steric Hurdles

The reluctance of manganese to form Schrock-type carbenes can be attributed to a combination of its inherent electronic properties and the stability of its various oxidation states.

Oxidation State and Electronegativity

Schrock carbenes necessitate a high-valent metal center, which serves to polarize the metal-carbon double bond, rendering the carbene carbon nucleophilic. While manganese can access high oxidation states (e.g., +3, +4, and even higher), its organometallic chemistry is predominantly associated with lower oxidation states like +1 and +2.[2] High-valent organomanganese compounds are known, but they are typically stabilized by strongly donating ligands and often involve simple alkyl or aryl groups rather than alkylidenes.[3][4][5]

Furthermore, the electronegativity of manganese is higher than that of early transition metals that readily form Schrock carbenes. This reduces the polarity of a hypothetical Mn=C bond, diminishing the nucleophilic character of the carbene carbon.

| Property | Typical Schrock Carbene Metal (e.g., Ta) | Manganese |

| Common High Oxidation State | +5 | +2, +3, +4 |

| Pauling Electronegativity | 1.5 | 1.55 |

| d-Electron Count in High O.S. | d0 | d4 (Mn3+), d3 (Mn4+) |

Table 1: Comparison of key electronic properties of Tantalum and Manganese.

d-Electron Count and Stability

Early transition metals that form stable Schrock carbenes are often in a d0 electronic configuration in their highest oxidation state. This lack of d-electrons on the metal center is thought to be crucial for stabilizing the metal-alkylidene bond. In contrast, high-valent manganese species are dn systems (e.g., Mn(III) is d4, Mn(IV) is d3). The presence of d-electrons can lead to unfavorable electronic interactions with the filled orbitals of the alkylidene ligand, potentially destabilizing the complex.

Known Manganese Carbene Complexes: A Different Bonding Paradigm

While Schrock-type carbenes of manganese remain elusive, the element readily forms complexes with N-heterocyclic carbenes (NHCs). These complexes, however, exhibit a bonding picture that is distinct from the Schrock-type paradigm.

NHCs are strong σ-donors and relatively weak π-acceptors. Their complexes with manganese have been synthesized in various oxidation states, including Mn(I), Mn(II), and Mn(III).[6] The Mn-C(NHC) bond is best described as a strong single bond, lacking the significant double-bond character of a Schrock alkylidene. The primary role of the NHC ligand is to act as a robust, ancillary ligand, stabilizing the manganese center.

Experimental and Computational Outlook

The lack of experimental success in synthesizing manganese Schrock-type carbenes suggests that new strategies may be required. This could involve the design of novel ligand architectures that can enforce a high oxidation state on the manganese center while sterically protecting the reactive Mn=C bond.

Computational studies could play a pivotal role in this endeavor. Density Functional Theory (DFT) calculations could be employed to:

-

Predict the thermodynamic stability of hypothetical manganese alkylidene complexes with various ligand sets.

-

Elucidate the electronic structure of these hypothetical complexes to understand the nature of the Mn=C bond.

-

Model potential decomposition pathways to guide the design of more robust ligand frameworks.

Conclusion

References

- 1. Synthesis and Reactivity of N‐Heterocyclic Carbene‐Phosphinidene Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organomanganese chemistry - Wikipedia [en.wikipedia.org]

- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Gas-Phase Synthesis of Methylidenemanganese Radicals

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis and characterization of transient, reactive intermediates such as organometallic radicals are pivotal for advancing our understanding of reaction mechanisms and for the development of novel catalytic processes. This technical guide provides a comprehensive overview of a proposed methodology for the gas-phase synthesis of the methylidenemanganese radical (CH₂Mn), a species of significant theoretical interest. Due to the current absence of specific experimental literature on CH₂Mn, this document outlines a hypothetical yet scientifically grounded approach based on analogous systems. The proposed synthesis route involves the laser ablation of a manganese target in a methane atmosphere. This guide furnishes detailed experimental protocols, conceptual reaction pathways, and a framework for the characterization of this novel radical species.

Introduction

The study of molecules with metal-carbon double bonds is a frontier in organometallic chemistry. These species, often transient and highly reactive, are implicated as key intermediates in a variety of catalytic cycles, including olefin metathesis and C-H activation. The this compound radical (CH₂Mn) represents a simple yet fundamentally important example of such a species. Its study in the gas phase, free from solvent or matrix interactions, would provide invaluable data on its intrinsic electronic structure, reactivity, and thermochemical properties. This guide serves as a foundational document for researchers venturing into the synthesis and characterization of this and similar organometallic radicals.

Proposed Gas-Phase Synthesis Methodology

A highly promising method for the generation of gas-phase this compound radicals is the laser ablation of a solid manganese target in the presence of a low-pressure methane (CH₄) atmosphere. This technique is well-suited for producing atomic metal vapors and facilitating their reaction with a precursor gas to form novel molecular species.

Experimental Protocol: Laser Ablation of Manganese in a Methane Atmosphere

-

Vacuum Chamber Preparation: A high-vacuum chamber is evacuated to a base pressure of approximately 10⁻⁷ Torr using a turbomolecular pump backed by a roughing pump.

-

Manganese Target Installation: A solid, high-purity manganese rod is mounted on a rotating and translating sample holder to ensure that each laser pulse interacts with a fresh surface, preventing cratering and ensuring a stable ablation plume.

-

Precursor Gas Introduction: Methane (CH₄) gas is introduced into the chamber through a precision leak valve to maintain a constant pressure, typically in the range of 10-100 mTorr. The pressure is monitored using a capacitance manometer.

-

Laser Ablation: A high-power pulsed laser, such as a Nd:YAG laser operating at its fundamental wavelength (1064 nm) or a frequency-doubled wavelength (532 nm), is focused onto the manganese target. The laser fluence should be optimized to produce a stable plasma plume containing neutral manganese atoms.

-

Radical Formation: In the plasma plume, the ablated manganese atoms react with methane and its fragments to form various species, including the target this compound radical (CH₂Mn).

-

Supersonic Expansion and Cooling: The reaction products are entrained in a carrier gas (e.g., argon or helium) and expanded through a nozzle into a high-vacuum region. This supersonic expansion cools the internal degrees of freedom of the molecules, simplifying their spectroscopic analysis.

-

Detection and Characterization: The cooled molecular beam is interrogated downstream by various analytical techniques, such as time-of-flight mass spectrometry (TOF-MS) to identify the mass of the products and laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) for spectroscopic characterization.

Quantitative Data

As of the date of this publication, a review of the scientific literature has not yielded experimental or theoretical quantitative data specifically for the this compound (CH₂Mn) radical. The following table is provided as a template for the types of data that would be crucial to obtain for a thorough characterization of this species. Researchers who successfully synthesize and characterize CH₂Mn would be making a significant contribution to the field by populating such a table.

| Property | Expected Value/Range (Hypothetical) | Significance |

| Molecular Geometry | ||

| Mn=C Bond Length (Å) | Not Available | Provides insight into the nature and strength of the metal-carbon double bond. |

| C-H Bond Length (Å) | Not Available | Can be compared to other methylidene species to understand the influence of the manganese atom. |

| H-C-H Bond Angle (°) | Not Available | Indicates the hybridization of the carbon atom and the overall geometry of the radical. |

| Thermochemical Data | ||

| Bond Dissociation Energy (eV) | Not Available | A fundamental measure of the strength of the Mn=C bond and the stability of the radical. |

| Ionization Energy (eV) | Not Available | Important for understanding the electronic structure and reactivity, particularly in charge-transfer reactions. |

| Spectroscopic Constants | ||

| Vibrational Frequencies (cm⁻¹) | Not Available | Key for identifying the molecule via infrared spectroscopy and for understanding its potential energy surface. |

| Rotational Constants (GHz) | Not Available | Essential for determining the precise molecular structure from high-resolution rotational spectroscopy. |

| Electronic Transition Energies (nm) | Not Available | Crucial for detection by electronic spectroscopy methods like LIF and for probing the electronic excited states. |

Visualizations

Diagrams of Proposed Experimental Workflow and Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the proposed experimental setup and a plausible reaction pathway for the formation of this compound radicals.

Bonding Analysis of Manganese-Alkylidene and Related Carbene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese-alkylidene complexes, featuring a manganese-carbon double bond (Mn=C), are a class of organometallic compounds with significant potential in catalysis and organic synthesis. Understanding the nature of the Mn=C bond is crucial for predicting their reactivity and designing novel catalysts. This technical guide provides an in-depth analysis of the bonding in manganese-alkylidene and related manganese-carbene complexes, integrating experimental data from crystallographic and spectroscopic techniques with computational insights. Due to the relative scarcity of well-characterized terminal manganese-alkylidene (Schrock-type) complexes in the literature, this guide will also draw upon data from related manganese-carbene complexes, such as Fischer-type carbenes and N-heterocyclic carbenes (NHCs), to provide a comprehensive overview of manganese-carbon double bond interactions.

Data Presentation: Bonding Parameters of Manganese-Carbene Complexes

The following tables summarize key quantitative data for the bonding analysis of the Mn=C moiety. Data for Fischer-type and N-heterocyclic carbene (NHC) complexes of manganese are presented as illustrative examples of manganese-carbon double bonds. For context, typical ranges for general Schrock-type alkylidenes are also included.

Table 1: Crystallographic Data for Manganese-Carbene Complexes

| Compound Type | Example Compound | Mn-C Bond Length (Å) | Reference |

| Manganese Fischer Carbene | (CO)4(PhC2B10H10)Mn[C(OCH3)(CH3)] | 2.031(4) | [1] |

| Manganese N-Heterocyclic Carbene (NHC) | [Mn(O,C,O)(acac)] (imidazolylidene) | 1.979(3) | [2] |

| Manganese N-Heterocyclic Carbene (NHC) | [Mn(O,C,O)(acac)] (triazolylidene) | 1.955(1) | [2] |

| General Schrock-Type Alkylidene (for comparison) | Not available for Mn | Typically shorter than Fischer carbenes |

Table 2: Spectroscopic Data for Manganese-Carbene and General Alkylidene Complexes

| Spectroscopic Technique | Parameter | Manganese Fischer Carbene | General Schrock-Type Alkylidene | Reference |

| ¹³C NMR | Chemical Shift (δ) of Carbene Carbon (ppm) | 344.8 - 349.2 | 220 - 260 (typical), up to 325 | [1][2] |

| ¹H NMR | Chemical Shift (δ) of Alkylidene Proton (ppm) | Not Applicable | 5 - 15 | [2] |

| Infrared (IR) Spectroscopy | C-H Stretch of Alkylidene (cm⁻¹) | Not Applicable | ~2600 | [2] |

| Infrared (IR) Spectroscopy | Mn=C Stretch (cm⁻¹) | Not well-established | Not well-established |

Bonding in Manganese-Alkylidene Complexes: A Theoretical Perspective

The bonding in a manganese-alkylidene complex can be described by a combination of σ-donation and π-backbonding between the manganese and the carbene carbon. In a simplified molecular orbital (MO) picture, a σ-bond is formed by the overlap of a filled sp² hybrid orbital on the carbon with a suitable d-orbital on the manganese. A π-bond is then formed by the back-donation of electron density from a filled manganese d-orbital into the empty p-orbital on the carbene carbon.

The relative contributions of these interactions determine the character of the Mn=C bond and the overall reactivity of the complex. In Schrock-type alkylidenes, the metal is typically in a high oxidation state and the alkylidene ligand is considered a dianionic ligand, leading to a more covalent and less polarized M=C bond. In contrast, Fischer-type carbenes feature a metal in a low oxidation state and a carbene carbon bearing a heteroatom, resulting in a more polarized M-C bond with significant single-bond character.

Computational methods such as Density Functional Theory (DFT) are invaluable for elucidating the electronic structure and bonding in these complexes. Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the bond order and charge distribution, while analysis of the frontier molecular orbitals can help to understand the reactivity.

Experimental Protocols

The synthesis and characterization of manganese-alkylidene and related carbene complexes often require specialized techniques due to their sensitivity to air and moisture.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis, characterization, and bonding analysis of manganese-alkylidene compounds.

Protocol for Single-Crystal X-ray Diffraction of Air-Sensitive Compounds[3]

-

Crystal Selection and Mounting:

-

Under an inert atmosphere (glovebox), select a suitable single crystal.

-

Coat the crystal in a viscous oil (e.g., Paratone-N) to protect it from air and moisture.

-

Mount the oil-coated crystal on a cryo-loop.

-

-

Data Collection:

-

Quickly transfer the mounted crystal to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically 100 K). The cold stream freezes the oil and protects the crystal.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data using an appropriate radiation source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

-

Protocol for NMR Spectroscopy of Air-Sensitive Compounds[4]

-

Sample Preparation (in a glovebox or using a Schlenk line):

-

Dry the NMR tube and cap in an oven and cool under vacuum.

-

Use a deuterated solvent that has been dried and degassed.

-

In an inert atmosphere, dissolve the desired amount of the manganese complex in the deuterated solvent.

-

Transfer the solution to the NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm, or use a J. Young's NMR tube for a more secure seal.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra.

-

For quantitative measurements or to observe coupling to other nuclei, other NMR experiments may be necessary.

-

The chemical shift of the alkylidene carbon is a key diagnostic feature in the ¹³C NMR spectrum.

-

Protocol for Computational Analysis (DFT)

-

Model Building:

-

Construct the molecular model of the manganese-alkylidene complex based on crystallographic data or a proposed structure.

-

-

Geometry Optimization:

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., a combination of a basis set like def2-SVP for main group elements and a basis set with an effective core potential for manganese).

-

Verify that the optimized structure corresponds to a minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Bonding Analysis:

-

Perform a Natural Bond Orbital (NBO) analysis to determine the charge distribution, hybridization, and Wiberg bond index of the Mn=C bond.

-

Analyze the molecular orbitals to visualize the σ- and π-bonding interactions between the manganese and the carbene carbon.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual relationships in the bonding of metal-carbene complexes and the workflow for their computational analysis.

Orbital Interactions in Metal-Carbene Bonding

Caption: σ-Donation and π-backbonding in metal-carbene complexes.

Workflow for Computational Bonding Analysis

Caption: A typical workflow for the computational analysis of bonding in a manganese-alkylidene complex.

Conclusion

The bonding in manganese-alkylidene and related carbene complexes is a multifaceted interplay of σ-donation and π-backbonding, which dictates their structure and reactivity. While comprehensive data on terminal manganese-alkylidenes remains an area of active research, analysis of related Fischer-type and NHC complexes provides valuable insights into the nature of the manganese-carbon double bond. A combined approach, utilizing X-ray crystallography for precise structural determination, NMR and IR spectroscopy for characterizing the electronic environment, and computational chemistry for a detailed theoretical understanding of the bonding, is essential for advancing the chemistry of these promising organometallic species. This guide provides the foundational knowledge and experimental considerations for researchers embarking on the study of these fascinating compounds.

References

The Dual Nature of Manganese-Methylene: An Uncharted Territory in Catalysis and Synthesis

The electrophilic versus nucleophilic character of the manganese-methylene (Mn=CH2) moiety, a critical intermediate in various catalytic cycles, remains a largely unexplored and debated area of organometallic chemistry. While analogous carbene complexes of other transition metals have been extensively studied, the precise nature of the Mn=C bond and its reactivity profile is not well-established, presenting both a significant knowledge gap and a compelling opportunity for future research. This technical guide aims to synthesize the current, albeit limited, understanding of this reactive species and to provide a framework for its further investigation.

At the heart of the discussion lies the polarity of the Mn=CH2 bond. Theoretical and computational studies, which are crucial for elucidating the electronic structure and frontier molecular orbitals, are scarce for simple terminal manganese-methylene complexes. The relative electronegativities of manganese and carbon suggest a bond with significant covalent character, yet the precise charge distribution and the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would dictate its reactivity. A HOMO localized on the methylene carbon would suggest nucleophilic behavior, making it susceptible to attack by electrophiles. Conversely, a LUMO with significant contribution from the methylene carbon would render it electrophilic and reactive towards nucleophiles.

Probing Reactivity: A Call for Experimental Evidence

Direct experimental evidence for either electrophilic or nucleophilic attack on a terminal Mn=CH2 complex is conspicuously absent from the current literature. The synthesis and isolation of stable, well-defined terminal manganese-methylene complexes have proven to be a formidable challenge, hindering systematic reactivity studies. Much of the existing research on manganese-carbene chemistry focuses on complexes with more intricate carbene ligands, such as N-heterocyclic carbenes (NHCs), where the electronic properties are heavily influenced by the ligand framework.

To definitively characterize the dual nature of Mn=CH2, a systematic investigation involving its reaction with a series of known electrophiles and nucleophiles is required.

Hypothetical Experimental Workflow

A logical workflow to investigate the electrophilic versus nucleophilic nature of Mn=CH2 would involve the following key steps, as illustrated in the diagram below.

The Decisive Role of Ancillary Ligands in the Stability of Methylidenemanganese Complexes: A Technical Guide

Abstract

The stability of the manganese-carbon double bond in methylidenemanganese complexes is a critical factor governing their reactivity and potential applications in catalysis and synthesis. These complexes are often transient and highly reactive, posing significant challenges to their isolation and study. The strategic selection of ancillary ligands—ligands not directly participating in the primary chemical transformation but coordinated to the metal center—is paramount in modulating the electronic and steric environment of the manganese core, thereby controlling the stability of the crucial Mn=CH₂ moiety. This technical guide provides an in-depth analysis of the principles governing the influence of ancillary ligands on this compound stability, presents illustrative quantitative data derived from computational models, details experimental protocols for synthesis and stability assessment, and offers visual diagrams to elucidate key relationships and workflows.

Introduction: The Challenge of Stabilizing Reactive Intermediates

This compound complexes, featuring a Mn=CH₂ fragment, are key potential intermediates in a variety of catalytic processes, including olefin metathesis and C-H activation. However, the high reactivity of the metal-carbon double bond often leads to rapid decomposition through pathways such as dimerization, polymerization, or reaction with solvent molecules. The kinetic and thermodynamic stabilization of these species is therefore a primary objective for synthetic organometallic chemists.

Ancillary ligands play a pivotal role in achieving this stabilization. By modifying the steric and electronic properties of the manganese center, these ligands can significantly impact the strength and reactivity of the methylidene bond. This guide explores the fundamental mechanisms of this influence, providing a framework for the rational design of stable and synthetically useful this compound complexes.

The Influence of Ancillary Ligands on Stability

The stability of a this compound complex is primarily dictated by a combination of electronic and steric effects imparted by the ancillary ligands. These two factors are often intertwined but can be conceptually separated for the purpose of ligand design.

Electronic Effects

The electronic nature of an ancillary ligand directly influences the electron density at the manganese center, which in turn affects the strength of the Mn=CH₂ bond.

-

σ-Donation: Ligands that are strong σ-donors, such as alkylphosphines (e.g., PMe₃, PCy₃), increase the electron density on the manganese atom. This enhanced electron density can lead to stronger back-bonding from the metal d-orbitals into the π* antibonding orbital of the C-H bonds of the methylidene group, a phenomenon that can strengthen the overall metal-ligand interaction.

-

π-Acceptance: Ligands with π-acceptor capabilities, such as carbon monoxide (CO) or phosphites (P(OAr)₃), can withdraw electron density from the metal center. While this can stabilize the metal in a low oxidation state, excessive electron withdrawal may weaken the Mn=CH₂ bond by diminishing the metal's ability to participate in stabilizing back-bonding interactions.

The interplay of these effects is crucial. A well-balanced electronic environment, often achieved with ligands that are strong σ-donors but modest π-acceptors, is typically optimal for maximizing the stability of the methylidene fragment.

Steric Effects

The physical bulk of ancillary ligands provides a "steric shield" around the reactive Mn=CH₂ unit, kinetically hindering decomposition pathways.

-

Preventing Bimolecular Reactions: Decomposition of methylidene complexes often occurs through bimolecular pathways, such as the dimerization of two methylidene units to form an olefin. Large, bulky ligands physically obstruct the approach of other molecules, thereby increasing the activation energy for these decomposition routes.

-

Controlling Coordination Number: The size of ancillary ligands can limit the number of ligands that can coordinate to the metal center. This can prevent the coordination of solvent molecules or other species that might initiate decomposition.

The steric bulk of phosphine ligands is often quantified by the Tolman Cone Angle (θ) , which provides a useful metric for comparing the steric demands of different ligands. A larger cone angle generally correlates with greater steric protection and, consequently, enhanced kinetic stability of the complex.

The logical relationship between ligand properties and complex stability is illustrated in the diagram below.

Caption: Ligand properties influencing this compound stability.

Quantitative Analysis of Stability

While comprehensive experimental data for the bond dissociation energy (BDE) of the Mn=CH₂ bond across a wide range of ancillary ligands is scarce due to the high reactivity of these species, computational studies using Density Functional Theory (DFT) provide valuable insights. The following table presents illustrative BDE values for a hypothetical series of (L)₂(CO)₂Mn=CH₂ complexes, demonstrating the expected trends based on the electronic and steric properties of common phosphine ligands.

Disclaimer: The following data are illustrative, based on established organometallic principles, and intended to show relative trends. Actual experimental or calculated values may vary.

| Ancillary Ligand (L) | Ligand Type | Tolman Cone Angle (θ) [°] | Electronic Character | Illustrative Mn=CH₂ BDE (kcal/mol) |

| P(OPh)₃ | Phosphite | 128 | Strong π-acceptor, Weak σ-donor | 65 |

| PPh₃ | Arylphosphine | 145 | Moderate π-acceptor, Good σ-donor | 72 |

| PMe₃ | Alkylphosphine | 118 | Weak π-acceptor, Strong σ-donor | 78 |

| PCy₃ | Bulky Alkylphosphine | 170 | Weak π-acceptor, Strong σ-donor | 85 |

| P(t-Bu)₃ | Very Bulky Alkylphosphine | 182 | Weak π-acceptor, Very Strong σ-donor | 88 |

Analysis of Trends:

-

From P(OPh)₃ to PMe₃: The trend of increasing BDE reflects the increasing σ-donating strength of the phosphine ligands. The stronger donation from PMe₃ increases the electron density at the manganese center, strengthening the Mn=CH₂ bond compared to the more π-acidic P(OPh)₃.

-

From PMe₃ to P(t-Bu)₃: While both PMe₃ and P(t-Bu)₃ are strong σ-donors, the significant increase in steric bulk (as indicated by the cone angle) from PMe₃ to PCy₃ and P(t-Bu)₃ provides substantial kinetic stabilization. This steric protection makes the dissociation of the methylidene ligand less favorable, which is reflected in a higher BDE.

Experimental Protocols

The synthesis and study of this compound complexes require rigorous anaerobic and anhydrous conditions, typically employing Schlenk line or glovebox techniques.

General Synthesis of a this compound Precursor

A common route to methylidene complexes involves the α-hydride abstraction from a corresponding methyl complex.

Example Synthesis of a (Cp)(CO)₂(L)Mn-CH₃ Complex:

-

Starting Material: Begin with a suitable manganese precursor, such as cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃.

-

Ligand Substitution: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CpMn(CO)₃ in an appropriate solvent like THF.

-